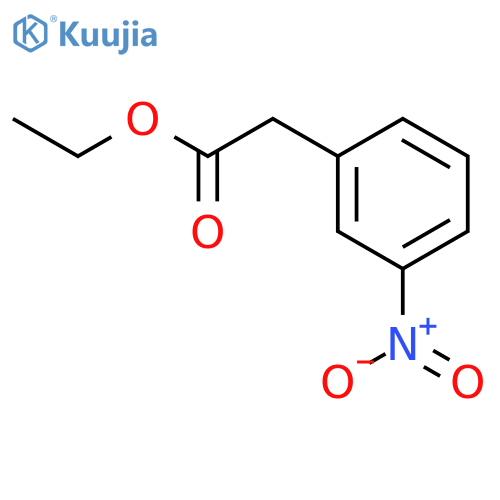

Cas no 14318-64-0 (Ethyl 2-(3-nitrophenyl)acetate)

Ethyl 2-(3-nitrophenyl)acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(3-nitrophenyl)acetate

- 3-NITROPHENYLACETICACID ETHYLESTER

- Ethyl 3-nitrophenylacetate

- ethyl(3-nitrophenyl)acetate

- Benzeneacetic acid, 3-nitro-, ethyl ester

- GVSTWFAYXHCBTH-UHFFFAOYSA-N

- DTXSID60566713

- AKOS015951039

- Z1304608256

- (3-nitrophenyl)acetic acid ethyl ester

- DA-10349

- A885006

- 14318-64-0

- EN300-131455

- AM20020485

- CS-0151605

- ethyl2-(3-nitrophenyl)acetate

- SCHEMBL2111020

- SY022043

- DS-5661

- Ethyl (3-nitrophenyl)acetate

- MFCD09953138

-

- MDL: MFCD09953138

- インチ: InChI=1S/C10H11NO4/c1-2-15-10(12)7-8-4-3-5-9(6-8)11(13)14/h3-6H,2,7H2,1H3

- InChIKey: GVSTWFAYXHCBTH-UHFFFAOYSA-N

- ほほえんだ: O=C(OCC)CC1=CC=CC([N+]([O-])=O)=C1

計算された属性

- せいみつぶんしりょう: 209.068808g/mol

- ひょうめんでんか: 0

- XLogP3: 2.1

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 回転可能化学結合数: 4

- どういたいしつりょう: 209.068808g/mol

- 単一同位体質量: 209.068808g/mol

- 水素結合トポロジー分子極性表面積: 72.1Ų

- 重原子数: 15

- 複雑さ: 236

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

Ethyl 2-(3-nitrophenyl)acetate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Room Temperature

Ethyl 2-(3-nitrophenyl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-131455-0.5g |

ethyl 2-(3-nitrophenyl)acetate |

14318-64-0 | 95% | 0.5g |

$74.0 | 2023-02-15 | |

| Enamine | EN300-131455-1.0g |

ethyl 2-(3-nitrophenyl)acetate |

14318-64-0 | 95% | 1g |

$0.0 | 2023-06-06 | |

| Enamine | EN300-131455-2.5g |

ethyl 2-(3-nitrophenyl)acetate |

14318-64-0 | 95% | 2.5g |

$198.0 | 2023-02-15 | |

| Cooke Chemical | BD0533445-1g |

Ethyl2-(3-nitrophenyl)acetate |

14318-64-0 | 95% | 1g |

RMB 125.60 | 2025-02-20 | |

| Enamine | EN300-131455-0.1g |

ethyl 2-(3-nitrophenyl)acetate |

14318-64-0 | 95% | 0.1g |

$32.0 | 2023-02-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WB547-50mg |

Ethyl 2-(3-nitrophenyl)acetate |

14318-64-0 | 95% | 50mg |

97.0CNY | 2021-07-12 | |

| TRC | B124950-50mg |

Ethyl 2-(3-Nitrophenyl)acetate |

14318-64-0 | 50mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B124950-100mg |

Ethyl 2-(3-Nitrophenyl)acetate |

14318-64-0 | 100mg |

$ 65.00 | 2022-06-07 | ||

| abcr | AB440651-250 mg |

Ethyl 2-(3-nitrophenyl)acetate; . |

14318-64-0 | 250mg |

€78.90 | 2023-04-22 | ||

| eNovation Chemicals LLC | Y1047947-5g |

ETHYL 2-(3-NITROPHENYL)ACETATE |

14318-64-0 | 95% | 5g |

$85 | 2024-06-06 |

Ethyl 2-(3-nitrophenyl)acetate 関連文献

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

Ethyl 2-(3-nitrophenyl)acetateに関する追加情報

Ethyl 2-(3-Nitrophenyl)Acetate: A Comprehensive Overview

Ethyl 2-(3-nitrophenyl)acetate, also known by its CAS number 14318-64-0, is a versatile organic compound that has garnered significant attention in various fields of chemistry. This compound, with its unique structure featuring a nitro group attached to a phenyl ring and an ester functional group, exhibits a range of interesting properties that make it valuable in both academic research and industrial applications. In this article, we delve into the structural characteristics, synthesis methods, applications, and recent advancements related to Ethyl 2-(3-nitrophenyl)acetate.

The molecular structure of Ethyl 2-(3-nitrophenyl)acetate is defined by its core components: the nitrophenyl group and the acetate ester. The nitro group (-NO₂) attached to the phenyl ring at the meta position imparts strong electron-withdrawing effects, which significantly influence the compound's reactivity and spectroscopic properties. This makes it an ideal candidate for studying electronic effects in aromatic systems. The ester group (-OAc), on the other hand, contributes to the compound's solubility and stability under various reaction conditions.

Recent studies have highlighted the potential of Ethyl 2-(3-nitrophenyl)acetate as a key intermediate in the synthesis of bioactive compounds. For instance, researchers have employed this compound in the construction of heterocyclic frameworks, which are crucial in drug discovery. Its ability to undergo nucleophilic aromatic substitution reactions has been exploited to synthesize complex molecules with therapeutic potential. Additionally, the compound's role in click chemistry has been explored, showcasing its utility in modular assembly processes.

In terms of synthesis, Ethyl 2-(3-nitrophenyl)acetate can be prepared via several routes. A common method involves the esterification of 2-(3-nitrophenyl)acetic acid with ethanol under acidic conditions. This reaction typically employs catalysts such as sulfuric acid or p-toluenesulfonic acid to drive the equilibrium toward ester formation. Another approach involves the acetylation of the corresponding phenol derivative using acetyl chloride or acetic anhydride in a suitable solvent system.

The spectroscopic properties of Ethyl 2-(3-nitrophenyl)acetate have been extensively studied using techniques such as UV-Vis spectroscopy and infrared (IR) spectroscopy. These studies reveal that the nitro group significantly affects the absorption bands due to its strong electron-withdrawing nature. The ester group also contributes distinct peaks in the IR spectrum, particularly around 1740 cm⁻¹ corresponding to the carbonyl stretch.

From an application standpoint, Ethyl 2-(3-nitrophenyl)acetate finds use in material science as well. Its ability to form stable complexes with metal ions has led to its application in coordination chemistry and catalysis. Recent research has demonstrated its potential as a ligand in transition metal-catalyzed reactions, where it enhances catalytic efficiency by stabilizing metal centers.

In conclusion, Ethyl 2-(3-nitrophenyl)acetate, with its unique structural features and diverse reactivity, continues to be a focal point in chemical research. Its role as an intermediate in organic synthesis, coupled with its applications in material science and catalysis, underscores its importance across multiple disciplines. As ongoing studies uncover new facets of this compound's properties and potential uses, it remains a valuable tool for scientists and researchers worldwide.

14318-64-0 (Ethyl 2-(3-nitrophenyl)acetate) 関連製品

- 50712-64-6(Benzeneacetic acid, a-methyl-4-nitro-, ethyl ester)

- 96-98-0(4-Methyl-3-nitrobenzoic acid)

- 5445-26-1(Ethyl (4-Nitrophenyl)acetate)

- 83-13-6(Diethyl phenylmalonate)

- 99-42-3(Methyl 4-hydroxy-3-nitrobenzoate)

- 10268-12-9(Methyl 3-nitrophenylacetate)

- 2945-08-6(Methyl 2-(4-nitrophenyl)acetate)

- 62-23-7(4-Nitrobenzoic acid)

- 1281964-02-0(2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine)

- 2137803-66-6(2-(Dimethylamino)-1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one)